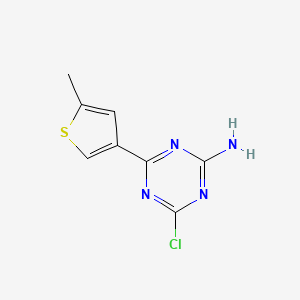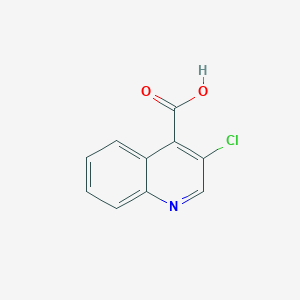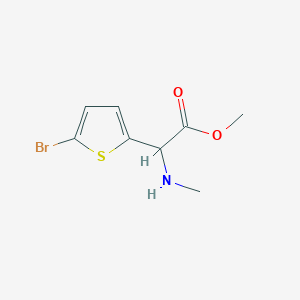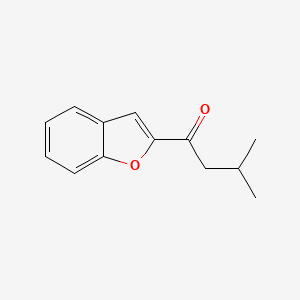
1-(1-Benzofuran-2-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-2-yl)-3-methylbutan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings.
Preparation Methods
The synthesis of 1-(1-Benzofuran-2-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1-(1-Benzofuran-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Benzofuran-2-yl)-3-methylbutan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
1-(1-Benzofuran-2-yl)-3-methylbutan-1-one can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits similar biological activities and is used in the treatment of skin disorders.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H14O2/c1-9(2)7-11(14)13-8-10-5-3-4-6-12(10)15-13/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
WFRWKONWHVKSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)


![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)
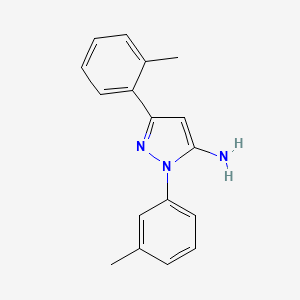


methanol](/img/structure/B13164975.png)


